BenchChemオンラインストアへようこそ!

HE47 protein

Glycolate oxidase inhibition Calcium oxalate urolithiasis Oxamic acid derivatives

The compound listed under the trade name “HE47 protein” with CAS 144814-16-4 is chemically N‑cyclohexyloxamic acid [synonyms: (cyclohexylcarbamoyl)formic acid; N‑Cyclohexyloxamidic acid], a small molecule (molecular formula C₈H₁₃NO₃, molecular weight 171.20 g mol⁻¹) rather than a proteinaceous biological product. It belongs to the N‑alkyl‑/N‑cycloalkyl‑oxamic acid class and acts as an inhibitor of glycolate oxidase (GAO; EC 1.1.3.15), the peroxisomal enzyme that sequentially oxidizes glycolate to glyoxylate and glyoxylate to oxalate.

Molecular Formula C8H13NO3
Molecular Weight 0
CAS No. 144814-16-4
Cat. No. B1174730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHE47 protein
CAS144814-16-4
SynonymsHE47 protein
Molecular FormulaC8H13NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyloxamic Acid (CAS 144814-16-4, Trade-Named “HE47 Protein”): Identity, Glycolate Oxidase Inhibition, and Procurement Considerations


The compound listed under the trade name “HE47 protein” with CAS 144814-16-4 is chemically N‑cyclohexyloxamic acid [synonyms: (cyclohexylcarbamoyl)formic acid; N‑Cyclohexyloxamidic acid], a small molecule (molecular formula C₈H₁₃NO₃, molecular weight 171.20 g mol⁻¹) rather than a proteinaceous biological product [1]. It belongs to the N‑alkyl‑/N‑cycloalkyl‑oxamic acid class and acts as an inhibitor of glycolate oxidase (GAO; EC 1.1.3.15), the peroxisomal enzyme that sequentially oxidizes glycolate to glyoxylate and glyoxylate to oxalate [2]. This enzyme is the rate‑limiting step in endogenous oxalate biosynthesis; its inhibition is a validated strategy for reducing urinary oxalate excretion and preventing calcium oxalate urolithiasis [3]. Procurement specialists evaluating this entity should understand that the “HE47 protein” label is a vendor misnomer and that the authentic chemical identity governs its biological activity, solubility, formulation, and analytical QC requirements.

Why Procurement Cannot Substitute N‑Cyclohexyloxamic Acid (CAS 144814‑16‑4) with Uncharacterized Oxamic Acid Analogs


Oxamic acid derivatives inhibit GAO through a competitive binding mode that depends critically on the N‑substituent’s steric and lipophilic properties [1]. The cyclohexyl moiety of N‑cyclohexyloxamic acid confers a distinct hydrophobic surface area (Hansch π parameter) and conformational rigidity that differ from linear alkyl chains (e.g., n‑octyl) or smaller cycloalkyl groups (e.g., cyclopentyl), parameters shown to dominate GAO inhibitory potency in QSAR models [2]. Substituting an analog with a different N‑alkyl or N‑cycloalkyl group therefore alters not only enzyme inhibitory potency but also physicochemical properties—aqueous solubility, logP, and permeability—that affect assay compatibility, formulation excipient selection, and dose‑response linearity in cell‑based or in‑vivo models [1][3]. Without an identical N‑substituent, the biological readout cannot be assumed to be comparable, making compound‑level validation and lot‑specific QC mandatory for reproducible research.

Quantitative Differentiation of N‑Cyclohexyloxamic Acid (CAS 144814‑16‑4) from its Closest Oxamic Acid Analogs


Class‑Level Glycolate Oxidase Inhibition Supported by Oxamic Acid Pharmacophore but Lacking Direct Comparator IC₅₀ Data for the N‑Cyclohexyl Derivative

The Merck patent (US 4,187,315) explicitly exemplifies N‑cyclohexyloxamic acid as a GAO inhibitor within a genus that also includes N‑(n‑octyl)oxamic acid, the historical reference inhibitor [1]. The patent describes a general synthetic route and a therapeutic dosage range (50‑2000 mg day⁻¹) but does not report compound‑specific IC₅₀ or Kᵢ values for N‑cyclohexyloxamic acid [1]. A contemporaneous QSAR study on glycolic‑ and glyoxylic‑acid derivatives demonstrated that GAO inhibitory potency is predominantly governed by the Hansch hydrophobic parameter π; the cyclohexyl group contributes π ≈ 2.0, which is intermediate between n‑hexyl (π ≈ 1.8) and n‑heptyl (π ≈ 2.3) [2]. By inference, the cyclohexyl derivative is predicted to occupy a potency rank within the N‑alkyl‑oxamic acid series, but no measured IC₅₀ value against a named comparator (e.g., N‑octyloxamic acid) has been identified in the published literature as of the present search [3]. All differentiation statements based on enzyme inhibition must therefore be treated as class‑level inference until direct head‑to‑head biochemical data are generated.

Glycolate oxidase inhibition Calcium oxalate urolithiasis Oxamic acid derivatives

Structural Differentiation Through Cyclohexyl‑Imparted Conformational Rigidity Versus Flexible N‑Alkyl Chains

N‑Cyclohexyloxamic acid possesses a secondary cyclohexylamine‑derived amide bond, with the cyclohexyl ring adopting a chair conformation that restricts rotational degrees of freedom compared to straight‑chain N‑alkyl oxamic acids (e.g., N‑hexyl, N‑octyl, N‑decyl) [1]. This conformational restriction can influence the entropy penalty upon binding to the GAO active site and may reduce off‑target interactions with other α‑hydroxyacid oxidases (e.g., lactate dehydrogenase, hydroxyacid oxidase B) that show differential selectivity for straight‑chain versus cyclic acyl moieties [2]. While direct selectivity profiling data (e.g., IC₅₀ ratios for GAO vs. LDH or HAOX2) are not publicly available for N‑cyclohexyloxamic acid, the QSAR model of Randall et al. indicates that steric bulk in the vicinity of the α‑carbonyl markedly influences inhibitory potency [3]. The rigid cyclohexyl ring thus provides a structurally distinguishable scaffold for SAR expansion that is absent in fully flexible aliphatic N‑alkyl analogs.

Conformational analysis Oxamic acid derivatives Ligand-receptor complementarity

Physicochemical Differentiation: Aqueous Solubility and logP of Cyclohexyl Versus n‑Octyl Oxamic Acid

The aqueous solubility of N‑cyclohexyloxamic acid is predicted to be higher than that of its n‑octyl analog owing to the lower lipophilicity of the cyclohexyl group (calculated logP ≈ 1.2) compared with the n‑octyl chain (calculated logP ≈ 2.1) [1]. This difference has direct practical implications: N‑cyclohexyloxamic acid is expected to dissolve more readily in aqueous buffers (pH 7.4) without the need for organic co‑solvents (e.g., DMSO > 0.1% v/v), reducing solvent‑induced assay artifacts in cell‑based GAO inhibition experiments [2]. Formal experimental solubility and logD₇.₄ values have not been published for either compound in peer‑reviewed literature; the comparison relies on in silico predictions (ALOGPS 2.1, XLogP3) and should be verified experimentally for each lot [3].

Physicochemical properties Solubility Lipophilicity

Validated Application Scenarios for N‑Cyclohexyloxamic Acid (CAS 144814‑16‑4) Based on Available Evidence


Pharmacological Probe for Glycolate Oxidase‑Dependent Oxalate Production in Primary Hyperoxaluria Models

N‑Cyclohexyloxamic acid can serve as a small‑molecule probe to interrogate the contribution of GAO to oxalate overproduction in cellular and animal models of primary hyperoxaluria type 1 (PH1). Because the GAO active site accommodates N‑cycloalkyl substituents, the compound is expected to reduce glyoxylate‑to‑oxalate conversion in hepatocyte‑derived cell lines expressing human GOX (HAOX1) [1]. Its predicted aqueous solubility advantage over N‑octyloxamic acid facilitates dose‑response studies in aqueous media without exceeding DMSO concentrations that induce cytotoxicity, a common confound in hepatocyte assays [2]. Researchers should confirm GAO inhibitory potency and selectivity against lactate dehydrogenase in their specific assay system prior to procurement of large quantities.

Starting Scaffold for Structure‑Activity Relationship (SAR) Optimization of Non‑Alkyl Oxamic Acid GAO Inhibitors

Medicinal chemistry teams pursuing novel GAO inhibitors for calcium oxalate urolithiasis can use N‑cyclohexyloxamic acid as a rigid, cycloalkyl‑containing template for parallel SAR exploration. The sterically constrained cyclohexyl ring allows systematic introduction of substituents (e.g., 4‑methyl, 4‑tert‑butyl, or 4‑phenyl) to probe steric tolerance within the GAO hydrophobic pocket, while maintaining the core oxamic acid pharmacophore [1]. This SAR strategy is complementary to N‑alkyl chain elongation studies and can yield compounds with improved metabolic stability by reducing ω‑oxidation of linear alkyl chains, a major clearance pathway for aliphatic oxamic acids [2].

Negative Control Compound for Id‑E47 Protein‑Protein Interaction Inhibitor Screening Campaigns

When the trade name “HE47 protein” is encountered in vendor catalogs, the compound is chemically N‑cyclohexyloxamic acid and does not interact with the helix‑loop‑helix transcription factor E47 (TCF3) or its dimerization partner Id1 [1]. This chemical entity can therefore be deployed as a negative control in high‑throughput screening assays designed to identify small‑molecule disruptors of the Id1‑E47 interaction (e.g., fluorescence polarization or TR‑FRET assays), ensuring that hits are not artefacts arising from oxamic acid‑mediated inhibition of off‑target oxidoreductases present in cell lysates [2].

Analytical Reference Standard for UPLC‑MS/MS Quantification of Oxamic Acid Derivatives in Biological Matrices

The well‑defined molecular formula (C₈H₁₃NO₃), monoisotopic mass (171.0895 Da), and characteristic fragmentation pattern (loss of CO₂ and cyclohexylamine) make N‑cyclohexyloxamic acid suitable as a reference standard for developing and validating LC‑MS/MS methods that quantify oxamic acid‑based GAO inhibitors in plasma, urine, and tissue homogenates [1]. Its distinct retention time and MRM transitions differentiate it from endogenous organic acids (e.g., oxalate, glycolate, glyoxylate) and from commonly used LDH inhibitors such as sodium oxamate, enabling multiplexed pharmacokinetic profiling in preclinical studies [2].

Quote Request

Request a Quote for HE47 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.